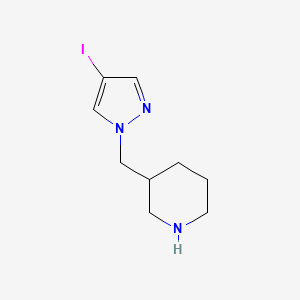![molecular formula C43H67NO8Si B13437730 (1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,4S,4’Z,5’S,6R,6’S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4’-methoxyimino-5’,11,13,22-tetramethyl-6’-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions, such as intramolecular aldol condensations or Michael additions.
Introduction of functional groups: Functional groups like tert-butyl(dimethyl)silyl, hydroxy, and methoxyimino are introduced through selective protection and deprotection steps, as well as nucleophilic substitution reactions.
Stereocontrol: The synthesis requires careful control of stereochemistry, often achieved through chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Optimization of reaction conditions: Using high-throughput screening to identify the best conditions for each step.
Automation: Employing automated synthesis platforms to increase efficiency and reproducibility.
Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxyimino group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Its unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: Its complex structure may impart unique properties to materials, making it useful in developing advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups and stereochemistry play a crucial role in its binding affinity and specificity. For example, the hydroxy and methoxyimino groups may form hydrogen bonds with the target, while the spirocyclic core provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks, such as spirooxindoles, which are known for their biological activity.
Functionalized Silanes: Compounds with tert-butyl(dimethyl)silyl groups, which are commonly used in organic synthesis for protection and functionalization.
Uniqueness
This compound is unique due to its combination of a spirocyclic core, multiple stereocenters, and diverse functional groups. This combination imparts specific properties that may not be present in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C43H67NO8Si |
|---|---|
Molekulargewicht |
754.1 g/mol |
IUPAC-Name |
(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C43H67NO8Si/c1-26(2)19-29(5)37-31(7)36(44-47-11)24-42(51-37)23-34-22-33(50-42)18-17-28(4)20-27(3)15-14-16-32-25-48-39-38(52-53(12,13)41(8,9)10)30(6)21-35(40(45)49-34)43(32,39)46/h14-17,19,21,26-27,31,33-35,37-39,46H,18,20,22-25H2,1-13H3/b15-14-,28-17-,29-19+,32-16-,44-36-/t27-,31-,33+,34-,35-,37+,38+,39+,42-,43+/m0/s1 |
InChI-Schlüssel |
FTKPWAXKGSGMLD-UYEQETQJSA-N |
Isomerische SMILES |
C[C@@H]\1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C\C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
Kanonische SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)




![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)




